Hexamethyl benzenehexacarboxylate

Description

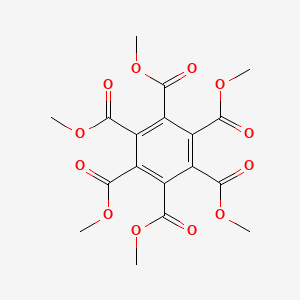

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexamethyl benzene-1,2,3,4,5,6-hexacarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O12/c1-25-13(19)7-8(14(20)26-2)10(16(22)28-4)12(18(24)30-6)11(17(23)29-5)9(7)15(21)27-3/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLICNRRYLYEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211430 | |

| Record name | Benzenehexacarboxylic acid, hexamethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6237-59-8 | |

| Record name | Benzenehexacarboxylic acid, hexamethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006237598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethyl mellitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenehexacarboxylic acid, hexamethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethyl Benzenehexacarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for Hexamethyl Benzenehexacarboxylate

Refined Esterification Protocols for Mellitic Acid Conversion

The most direct synthetic route to hexamethyl benzenehexacarboxylate is the esterification of its parent acid, mellitic acid (benzenehexacarboxylic acid). ontosight.ai However, the complete esterification of all six carboxylic acid groups presents significant challenges, often leading to incomplete reactions or the formation of side products. google.com Research has therefore focused on optimizing catalytic systems and exploring greener synthetic alternatives.

Catalytic Systems and Reaction Optimization for Mellitic Acid Esterification

The traditional method for synthesizing this compound involves the Fischer esterification of mellitic acid with methanol, typically using a strong acid catalyst like concentrated sulfuric acid. ontosight.aiorgsyn.org The optimization of this reaction is critical to achieving high yields and purity. Key parameters for optimization include temperature, the molar ratio of alcohol to acid, and the effective removal of water to drive the equilibrium toward the product.

While effective, the use of strong mineral acids can lead to difficulties in product purification and catalyst removal. google.com To overcome these issues, heterogeneous catalysts have been investigated. Solid acid catalysts, such as ion-exchange resins like Amberlyst, offer advantages in terms of easier separation and potential for recycling, which simplifies the work-up process and reduces waste. nih.gov Another approach involves the conversion of mellitic acid to its more reactive acid chloride, which can then be esterified. For instance, a method involving the reaction of mellitic acid with silicon tetrachloride has been reported to produce the corresponding acid chloride, which can then be converted to various esters. google.com

A summary of catalytic approaches for related esterifications is presented below:

| Catalyst System | Reactants | Key Features |

| Concentrated H₂SO₄ | Mellitic Acid, Methanol | Standard homogeneous acid catalysis; requires careful control of conditions. ontosight.aiorgsyn.org |

| Amberlyst Resins | Oleic Acid, Methanol | Heterogeneous catalysis; allows for easy catalyst removal and recycling. nih.gov |

| PCl₅ / Phenols | Cyclohexane (B81311) Hexacarboxylic Acid | Oxidative esterification; converts a cyclohexane precursor to an aryl mellitic acid ester under metal-free conditions. nih.govacs.org |

| Silicon Tetrachloride | Mellitic Acid | Forms the acid chloride intermediate for subsequent esterification. google.com |

Investigations into Green Chemistry Approaches for Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for esterification. rsc.orgnih.gov A key focus is the replacement of hazardous solvents and corrosive catalysts with greener alternatives. Water, as a solvent, is highly desirable for its non-toxic and eco-friendly nature. nih.gov

The use of solid, reusable catalysts is a cornerstone of green synthesis. Zeolites, for example, have been employed as catalysts for methylation reactions using dimethyl carbonate, which serves as a non-toxic substitute for traditional methylating agents like methyl halides. sciforum.net Another innovative approach is the use of deep eutectic solvents (DES) in conjunction with heterogeneous catalysts like Amberlyst. These solvents have been shown to enhance esterification efficiency, potentially by mitigating the inhibitory effect of water produced during the reaction. nih.gov Furthermore, mechanochemistry, which involves solvent-free reactions conducted by grinding, represents a promising avenue for sustainable synthesis, significantly reducing solvent waste and often reaction times. rsc.org

Cyclotrimerization Reactions as a Route to this compound

An alternative and powerful strategy for constructing the hexasubstituted benzene (B151609) ring of this compound is the [2+2+2] cyclotrimerization of an alkyne precursor. rsc.org This method involves the convergent assembly of three alkyne molecules to form the aromatic core in a single step.

Transition Metal-Catalyzed Cyclotrimerization of Dimethyl Acetylenedicarboxylate (B1228247)

The ideal substrate for synthesizing this compound via this route is dimethyl acetylenedicarboxylate (DMAD). wikipedia.org DMAD is a symmetrical and highly electrophilic alkyne that can undergo cyclotrimerization in the presence of a suitable transition metal catalyst. wikipedia.org A variety of catalysts, primarily based on transition metals like rhodium, cobalt, and nickel, are known to be effective for [2+2+2] cycloaddition reactions. nih.govnih.gov

The reaction involves the catalytic combination of three molecules of DMAD to form the desired this compound. Because DMAD is a symmetrical alkyne, this specific reaction avoids the challenge of regioselectivity that can complicate the cyclotrimerization of unsymmetrical alkynes. nih.gov

Table of Catalyst Systems for Alkyne Cyclotrimerization:

| Catalyst Family | Common Metals | Key Application |

| Wilkinson's Catalyst analogues | Rhodium (Rh) | Used in stereoselective cyclohexadienylamine synthesis via [2+2+2] cyclotrimerization. nih.gov |

| Cobalt-based Catalysts | Cobalt (Co) | Employed in atroposelective synthesis through C-H activation and annulation. nih.gov |

| Nickel-based Catalysts | Nickel (Ni) | Widely used in [2+2+2] cycloaddition reactions. nih.gov |

| Tantalum-based Catalysts | Tantalum (Ta) | Utilized in mechanistic studies of alkyne coupling on dinuclear scaffolds. rsc.org |

Detailed Mechanistic Studies of Catalytic Alkyne Cyclotrimerization

The mechanism of transition metal-catalyzed alkyne cyclotrimerization has been a subject of intensive investigation. rsc.org The generally accepted pathway involves several key steps. Initially, two molecules of the alkyne (DMAD) coordinate to the low-valent transition metal center. This is followed by an oxidative coupling step, where the two alkynes link to form a five-membered ring structure known as a metallacyclopentadiene. rsc.org

This metallacyclopentadiene intermediate is crucial to the catalytic cycle. The third alkyne molecule then coordinates to the metal center and undergoes what can be described as a [4+2] cycloaddition reaction with the diene-like metallacycle. This step forms a seven-membered metallacycloheptatriene or a related bicyclic intermediate. The final step is a reductive elimination, where the hexasubstituted benzene product is released, and the transition metal catalyst is regenerated in its active, low-valent state, allowing it to re-enter the catalytic cycle. rsc.org

Ligand Design and Catalyst Performance in Cyclotrimerization Processes

The electronic nature of the ligands (whether they are electron-donating or electron-withdrawing) can modulate the reactivity of the metal center, influencing the rates of the oxidative coupling and reductive elimination steps. The steric bulk of the ligands can also be tailored to promote the desired reaction while preventing catalyst deactivation or aggregation. In more complex syntheses involving unsymmetrical alkynes, sophisticated ligand design is paramount for controlling the regioselectivity of the cycloaddition, a challenge that is fortunately absent in the synthesis of this compound from DMAD. nih.gov

This compound as a Product or Intermediate in Complex Organic Syntheses

This compound emerges not as a primary target but as a stable byproduct in specific synthetic transformations, signaling the formation of other highly reactive species. Its presence is a key indicator of particular reaction pathways, especially those involving high-energy intermediates.

Formation Through Thermal Decomposition and Elimination Reactions

This compound is notably formed as a stable leaving group during the thermal decomposition of certain complex heterocyclic precursors. The thermolysis of 1-aryl-hepta(methoxycarbonyl)-3a,7a-dihydroindazoles at elevated temperatures (around 135 °C) leads to the elimination of this compound. researchgate.netresearchgate.net This fragmentation is a crucial step in the in situ generation of nitrilimines. researchgate.net

The reaction proceeds through a mechanism where the dihydroindazole precursor undergoes a retro-Diels-Alder type reaction. The stability of the aromatic this compound provides a thermodynamic driving force for the reaction, facilitating the release of the desired reactive intermediate. The general process can be observed in various contexts, including reactions of isoxazoles with dimethyl acetylenedicarboxylate (DMAD) in the presence of a molybdenum catalyst, which also yields this compound as a byproduct.

A summary of reactions leading to the formation of this compound via thermal elimination is presented below:

| Precursor | Reaction Conditions | Key Intermediate Generated | This compound Yield |

| 1-(4-methoxyphenyl)hepta(methoxycarbonyl)-3a,7a-dihydroindazole | 135 °C, in the presence of allyl or propargyl halides | 1-(4-methoxyphenyl)-3-methoxycarbonylnitrilimine | Not specified, but eliminated |

| 1-(4-fluorophenyl)hepta(methoxycarbonyl)-3a,7a-dihydroindazole | 135 °C, in the presence of allyl or propargyl halides | 1-(4-fluorophenyl)-3-methoxycarbonylnitrilimine | Not specified, but eliminated |

| Isoxazoles with DMAD | Reflux in benzene with [Mo(CO)6] | Complexed nitrene intermediate | 10-20% |

Role in 1,3-Dipolar Cycloaddition Chemistry and Nitrilimine Generation

The primary significance of the formation of this compound in the aforementioned reactions is its role as a facilitator for the generation of nitrilimines. Nitrilimines are highly reactive 1,3-dipoles that are typically generated in situ due to their transient nature. The thermal decomposition of dihydroindazoles provides a clean and efficient method for their formation, with the concurrent elimination of the stable this compound. researchgate.netresearchgate.net

Once generated, these nitrilimines readily undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net For instance, the nitrilimines generated from the thermolysis of 1-aryl-hepta(methoxycarbonyl)-3a,7a-dihydroindazoles have been successfully trapped with alkenes and dienes to afford pyrazolines and other heterocyclic structures. researchgate.net This strategy allows for the construction of complex five-membered rings, which are prevalent in many biologically active molecules and functional materials.

The general scheme for this process is as follows:

Thermal Decomposition: The precursor, such as a substituted dihydroindazole, is heated.

Elimination: this compound is eliminated as a stable aromatic compound.

Nitrilimine Generation: The remaining fragment forms a highly reactive nitrilimine.

1,3-Dipolar Cycloaddition: The nitrilimine immediately reacts with a suitable dipolarophile present in the reaction mixture to form a new heterocyclic ring.

This methodology underscores the utility of designing precursor molecules that can fragment upon heating to produce a stable byproduct like this compound, thereby enabling access to reactive intermediates for further synthetic transformations.

Sophisticated Structural Elucidation and Conformational Analysis of Hexamethyl Benzenehexacarboxylate

Single Crystal X-ray Diffraction for Atomic-Level Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic coordinates of a crystalline compound, offering unparalleled insight into its molecular structure. nih.govmdpi.comberkeley.edu

The planarity of the central benzene (B151609) ring is a significant finding, confirming the sp² hybridization of the carbon atoms and the delocalization of π-electrons, which is characteristic of aromatic systems. This was a historically important confirmation for understanding aromaticity, first demonstrated in the related compound hexamethylbenzene (B147005). wikipedia.org

Detailed analysis of the X-ray diffraction data allows for the precise measurement of all intramolecular distances and angles. The carbon-carbon bond lengths within the central benzene ring are expected to be uniform and intermediate between a typical single and double bond, consistent with its aromatic nature. The bond lengths and angles involving the ester groups provide insight into their electronic and steric interactions with the benzene core.

Interactive Data Table: Selected Intramolecular Bond Parameters for Hexamethyl Benzenehexacarboxylate (Representative Data)

| Bond/Angle | Type | Value (Å or °) |

| C(aromatic)-C(aromatic) | Bond Length | ~1.40 |

| C(aromatic)-C(carbonyl) | Bond Length | ~1.51 |

| C=O | Bond Length | ~1.20 |

| C-O(ester) | Bond Length | ~1.34 |

| O-C(methyl) | Bond Length | ~1.45 |

| C-C-C (in ring) | Bond Angle | ~120 |

| C(ar)-C(ar)-C(co) | Bond Angle | ~120 |

| O=C-O | Bond Angle | ~125 |

| C(ar)-C(co)=O | Torsion Angle | Varies |

Note: The exact values can vary slightly depending on the specific crystallographic study and refinement methods.

Advanced Spectroscopic Probes for Molecular Structure and Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about its structure and dynamic behavior in solution.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in solution. nih.govnih.gov Due to the high symmetry of the molecule, the ¹H NMR spectrum is expected to show a single sharp resonance for the eighteen equivalent protons of the six methyl groups. Similarly, the ¹³C NMR spectrum would display a limited number of signals corresponding to the aromatic carbons, the carbonyl carbons, and the methyl carbons. The chemical shifts of these signals are indicative of their local electronic environment. nih.gov Dynamic NMR studies at different temperatures could potentially provide information on the rotational barriers of the methoxycarbonyl groups.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

| ¹H | -OCH₃ | ~3.9 |

| ¹³C | C (aromatic) | ~135 |

| ¹³C | C (carbonyl) | ~165 |

| ¹³C | C (methyl) | ~53 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. epequip.comkurouskilab.com The spectra of this compound are characterized by specific absorption or scattering bands corresponding to the vibrations of its functional groups. scialert.net

Key vibrational modes include:

C=O stretching: A very strong band in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the carbonyl group in esters.

C-O stretching: Strong bands in the IR spectrum associated with the C-O single bonds of the ester groups.

Aromatic C=C stretching: Bands of variable intensity in both IR and Raman spectra in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region corresponding to the methyl groups.

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) serves as an indispensable analytical tool for the detailed characterization of this compound, providing precise mass measurements that are fundamental to elucidating reaction mechanisms and identifying process-related impurities. ijprajournal.comresearchgate.net The molecular formula of this compound is C₁₈H₁₈O₁₂, corresponding to a monoisotopic mass of 426.07982601 Da. nih.govnist.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm), which allows for the confident determination of the elemental composition. thermofisher.comresearchgate.net

In the context of mechanistic elucidation, HRMS can be used to identify key intermediates, byproducts, or transition states formed during the synthesis of this compound. For example, in the esterification of mellitic acid (benzenehexacarboxylic acid) with methanol, HRMS can track the sequential addition of methyl groups, identifying partially esterified intermediates. By coupling liquid chromatography with mass spectrometry (LC-MS), these intermediates can be separated and their exact masses determined, providing a snapshot of the reaction progress and supporting a proposed reaction pathway. tu-darmstadt.deresearchgate.net

Impurity profiling is a critical aspect of quality control in the production of this compound, mandated by regulatory authorities to ensure the safety and efficacy of the final product. ijprajournal.comresearchgate.net HRMS is exceptionally suited for this task due to its high sensitivity and specificity. researchgate.net It enables the detection, identification, and quantification of impurities, even at trace levels. ijprajournal.com Potential impurities in this compound could include starting materials like unreacted mellitic acid, partially methylated derivatives (e.g., pentamethyl benzenehexacarboxylate), or byproducts from side reactions.

The process involves using techniques like LC-HRMS to separate the impurities from the main compound, followed by mass analysis. amazonaws.com The high mass accuracy of HRMS allows for the assignment of molecular formulas to the detected impurities. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the impurity ions are fragmented, and the resulting fragmentation pattern provides clues to their chemical structure. thermofisher.com

Table 1: Hypothetical Impurity Profile of this compound via HRMS

| Potential Impurity | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Potential Origin |

|---|---|---|---|---|---|

| Mellitic Acid | C₁₂H₆O₁₂ | 342.0016 | 342.0011 | -1.46 | Unreacted starting material |

| Pentamethyl benzenehexacarboxylate | C₁₇H₁₆O₁₂ | 412.0642 | 412.0638 | -0.97 | Incomplete esterification |

| Tetramethyl benzenehexacarboxylate | C₁₆H₁₄O₁₂ | 398.0485 | 398.0480 | -1.26 | Incomplete esterification |

Application of Electron Microscopy and Surface Analysis Techniques in Material Characterization

Scanning Electron Microscopy (SEM) for Morphological Features

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials like this compound. researchgate.net It provides high-resolution images of the sample's surface topography, revealing key characteristics such as crystal shape, size, and surface texture. researchgate.net In an SEM analysis, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons. These electrons are then collected by a detector to form an image that reflects the surface features of the material.

Table 2: Morphological Features of this compound Analyzed by SEM

| Morphological Feature | Description | Significance |

|---|---|---|

| Crystal Habit | The characteristic external shape of individual crystals (e.g., prismatic, tabular, acicular). | Influences packing, flow properties, and processing behavior. |

| Particle Size Distribution | The range and statistical distribution of crystal sizes in the bulk powder. | Affects solubility, dissolution rate, and bioavailability. |

| Surface Topography | The micro-scale texture of the crystal surfaces, including smoothness, roughness, and the presence of steps or defects. | Impacts surface area and interactions with other substances. |

| Agglomeration | The extent to which individual crystals are clustered or fused together. | Affects bulk density, flowability, and handling. |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Details

While SEM provides information about the surface of a material, Transmission Electron Microscopy (TEM) is employed to investigate its internal structure at the nanoscale. nih.gov TEM operates by passing a high-energy electron beam through an ultra-thin section of the sample. The interactions of the electrons with the material as they pass through are used to form an image, providing exceptionally high-resolution details about the internal features, crystallinity, and defects. nih.govresearchgate.net

When applied to this compound, TEM could be used to examine the internal perfection of its crystals. High-resolution TEM (HR-TEM) can even visualize the atomic lattice, allowing for the direct observation of the crystal structure and the identification of any lattice imperfections such as dislocations or stacking faults. Electron diffraction patterns, which can also be obtained using a TEM, provide definitive information about the crystallinity of the sample, confirming whether it is single-crystalline, polycrystalline, or amorphous. This level of detail is critical for understanding how the material's atomic arrangement influences its macroscopic properties.

Table 3: Nanoscale Structural Details of this compound Investigated by TEM

| Nanoscale Feature | Information Provided by TEM | Scientific Importance |

|---|---|---|

| Crystallinity | Distinguishes between crystalline and amorphous regions within the material. Selected Area Electron Diffraction (SAED) provides crystallographic information. | Confirms the long-range atomic order, which is fundamental to the material's physical and chemical properties. |

| Crystal Lattice | High-resolution imaging of the arrangement of molecules in the crystal lattice. | Allows for the direct visualization of the unit cell and crystallographic orientation. |

| Lattice Defects | Identification of imperfections in the crystal structure, such as point defects, dislocations, and grain boundaries. | Defects can significantly influence the mechanical, electronic, and chemical properties of the material. |

| Nanoparticle Morphology | If prepared in nanoparticulate form, TEM provides precise information on the size, shape, and internal structure of individual nanoparticles. | Essential for structure-property relationship studies in nanomaterials. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical state of the elements within the top few nanometers of a material's surface. nih.govipfdd.dekratos.com The technique involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (oxidation state). researchgate.net

For this compound (C₁₈H₁₈O₁₂), XPS analysis would focus on the high-resolution spectra of the Carbon 1s (C 1s) and Oxygen 1s (O 1s) core levels. The C 1s spectrum is expected to be complex, as there are multiple distinct chemical environments for the carbon atoms: aromatic carbons (C-C/C-H) in the benzene ring, carbonyl carbons (O=C-O) in the ester groups, and methoxy (B1213986) carbons (O-CH₃). researchgate.netuic.edu Similarly, the O 1s spectrum would show components corresponding to the carbonyl oxygen (C=O) and the ester oxygen (C-O-C). metall-mater-eng.com

Deconvolution of these high-resolution spectra allows for the quantification of the different chemical states. The relative areas of the fitted peaks should correspond to the stoichiometric ratios of the different types of carbon and oxygen atoms in the molecule. This makes XPS a powerful tool for confirming the surface chemical integrity of this compound and detecting any surface contamination or chemical modification. nih.govkratos.com

Table 4: Expected XPS Binding Energies for Functional Groups in this compound

| Core Level | Functional Group | Expected Binding Energy (eV) Range | Stoichiometric Contribution |

|---|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 | 6 Carbons |

| Methoxy C-O | ~286.5 | 6 Carbons | |

| Carbonyl O=C-O | ~289.0 | 6 Carbons | |

| O 1s | Ester C-O-C | ~533.5 | 6 Oxygens |

| Carbonyl C=O | ~532.0 | 6 Oxygens |

Theoretical and Computational Chemistry Investigations of Hexamethyl Benzenehexacarboxylate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. For hexamethyl benzenehexacarboxylate, these methods are instrumental in understanding its geometry, stability, and potential for chemical reactions.

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not abundant in the literature, the principles of DFT are widely applied to understand the electronic structure and reactivity of similar aromatic esters. DFT calculations allow for the determination of various electronic properties that govern a molecule's chemical behavior.

Key electronic properties that can be elucidated through DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. For aromatic esters, the HOMO is typically localized on the electron-rich benzene (B151609) ring, while the LUMO may be distributed over the carbonyl groups of the ester functionalities.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. In this compound, the oxygen atoms of the carbonyl groups would exhibit negative electrostatic potential, making them sites for interaction with electrophiles.

The reactivity of this compound can be inferred from these DFT-derived descriptors. The presence of six electron-withdrawing ester groups on the benzene ring would significantly influence its aromatic character and reactivity towards electrophilic or nucleophilic substitution reactions.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide highly accurate predictions of molecular geometries and energies. While comprehensive ab initio studies on this compound are limited, the existing crystal structure data provides an excellent benchmark for such calculations.

A detailed crystallographic study of this compound was reported by Romero, Vegas, and Santos in 1987. iucr.org They determined the crystal structure to be triclinic, with two symmetry-independent molecules in the asymmetric unit. This experimental data offers a solid foundation for comparison with geometries optimized using high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

The crystal structure reveals significant steric hindrance due to the six bulky methyl carboxylate groups, forcing them out of the plane of the benzene ring. The two independent molecules in the crystal structure exhibit different degrees of puckering of the benzene ring and variations in the torsion angles of the ester groups. iucr.org This highlights the conformational flexibility of the molecule.

High-accuracy ab initio calculations could be employed to:

Determine the gas-phase geometry of the molecule and compare it to the solid-state structure to understand the effects of crystal packing forces.

Calculate the relative energies of different conformers arising from the rotation of the methyl carboxylate groups.

Provide precise predictions of bond lengths, bond angles, and dihedral angles that can be compared with the experimental X-ray diffraction data.

Below is a table summarizing selected geometric parameters from the crystal structure, which can serve as a basis for comparison with future ab initio calculations.

| Parameter | Molecule 1 | Molecule 2 |

| Average C-C bond length (ring) | 1.40 Å | 1.39 Å |

| Average C-C bond length (ester) | 1.51 Å | 1.51 Å |

| Average C=O bond length | 1.20 Å | 1.20 Å |

| Average C-O bond length (ester) | 1.34 Å | 1.34 Å |

| Average O-CH₃ bond length | 1.45 Å | 1.45 Å |

Data extracted from Romero et al., Acta Cryst. (1987). C43, 2186-2189. iucr.org

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, potential reactions of interest would include hydrolysis of the ester groups or substitution reactions on the aromatic ring.

Locating Stationary Points: Optimization algorithms are used to find the equilibrium geometries of reactants, products, and any intermediates.

Transition State Searching: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the transition state structure, which is a first-order saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

For the hydrolysis of one of the ester groups of this compound, these calculations would provide the geometry of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions in various environments.

MD simulations can be used to explore the conformational landscape of this compound. Due to the steric crowding of the six ester groups, the molecule is expected to have a complex potential energy surface with multiple local minima corresponding to different rotational arrangements of these groups.

In an MD simulation, the classical equations of motion are solved for all atoms in the system over a certain period, generating a trajectory of atomic positions and velocities. From this trajectory, various properties can be analyzed:

Conformational Analysis: The distribution of dihedral angles of the C-C-C=O and C-O-C-H bonds can be monitored to understand the preferred orientations of the ester groups and their flexibility. The simulations could reveal correlated motions between adjacent substituents.

Intermolecular Interactions: In simulations of the molecule in a solvent, the radial distribution functions (RDFs) between solute and solvent atoms can be calculated to characterize the solvation shell and identify specific interactions like hydrogen bonding (if applicable with the solvent). In the solid state, MD simulations can provide insights into the nature and strength of intermolecular forces, such as van der Waals interactions and electrostatic interactions, that govern the crystal packing.

The crystal structure shows that the molecules are packed in columns, with intermolecular contacts primarily of the van der Waals type. iucr.org MD simulations of the solid state could be used to study the lattice dynamics and mechanical properties of the crystal.

While there are no specific simulation studies on the self-assembly of this compound, research on structurally similar molecules, such as benzene-1,3,5-tricarboxamides (BTAs), provides valuable insights into the potential self-assembly behavior. BTAs are known to form one-dimensional supramolecular polymers through hydrogen bonding.

For this compound, which lacks strong hydrogen bonding donors, self-assembly would be driven by weaker non-covalent interactions, such as:

π-π Stacking: The aromatic benzene cores could stack on top of each other. MD simulations can be used to calculate the potential of mean force (PMF) for the association of two or more molecules, providing a quantitative measure of the strength of this interaction.

Simulations could be designed to investigate whether this compound molecules spontaneously aggregate in a given solvent and to characterize the structure and dynamics of the resulting assemblies. Coarse-grained MD simulations, where groups of atoms are represented as single beads, could be employed to study the self-assembly process on longer time and length scales. These simulations could predict whether the molecules form ordered structures like columns or more disordered aggregates.

Prediction and Validation of Thermochemical Properties

Estimation of Enthalpy of Formation via Group Contribution Methods and Quantum Mechanics

The estimation of the gas-phase enthalpy of formation (ΔHf°) for complex organic molecules like this compound is crucial for understanding their stability and reactivity. mdpi.com When experimental data is unavailable, group contribution (GC) methods, particularly the Benson group additivity method, provide a powerful predictive tool. nist.govwikipedia.org This method is based on the principle that a molecule's thermochemical properties can be approximated by summing the values of its constituent chemical groups. wikipedia.org

The this compound molecule is deconstructed into the following groups for analysis:

CB-(CO)2(CB): Six aromatic carbon atoms (CB), each bonded to two other aromatic carbons within the benzene ring and one exocyclic carbonyl carbon.

CO-(CB)(O): Six carbonyl groups, each bonded to an aromatic carbon and an ester oxygen.

O-(CO)(C): Six ester oxygen atoms, each bonded to a carbonyl carbon and a methyl carbon.

C-(O)(H)3: Six methyl groups, each bonded to an ester oxygen.

A significant challenge in applying the GC method to this compound is the severe steric hindrance caused by the six bulky methyl carboxylate groups being adjacent to one another on the benzene ring. Standard GC methods may not fully account for these strong non-nearest neighbor interactions, which can lead to inaccuracies. mdpi.comnih.gov For highly substituted aromatic compounds, specific correction terms for ortho-interactions or "buttressing effects" are often necessary to improve the accuracy of the estimation. nist.govnist.gov The presence of six adjacent, electron-withdrawing substituents likely introduces significant ring strain and electronic effects not captured by standard GAVs.

To validate and refine the estimations from GC methods, or to provide a more accurate prediction when such methods are likely to fail due to steric complexity, high-level quantum mechanics calculations are employed. Methods like the Gaussian-4 (G4) theory are recognized for their ability to predict enthalpies of formation with "chemical accuracy," often defined as within 1 kcal/mol (or 4.2 kJ/mol) of experimental values. mdpi.com These ab initio calculations compute the molecule's total atomization energy, from which the enthalpy of formation can be derived, explicitly accounting for the unique three-dimensional structure and electronic environment, including steric strain. mdpi.com When a significant discrepancy exists between GC predictions and G4 calculations, the latter is generally considered more reliable, especially for highly strained molecules. mdpi.com

Table 1: Illustrative Group Contribution Calculation for Enthalpy of Formation of this compound

| Group | Description | Count (N) | Hypothetical GAV (kJ/mol) | Contribution (N x GAV) (kJ/mol) |

|---|---|---|---|---|

| CB-(CO) | Aromatic carbon bonded to a carbonyl group | 6 | Value A | 6A |

| CO-(CB)(O) | Carbonyl group in an aromatic ester | 6 | Value B | 6B |

| O-(CO)(C) | Ester oxygen bonded to a methyl group | 6 | Value C | 6C |

| C-(O)(H)3 | Methyl group bonded to an oxygen | 6 | Value D | 6D |

| Ortho Correction | Correction for six adjacent substituents | 1 | Value E | E |

| Total Estimated ΔHf° | | | | 6A + 6B + 6C + 6D + E |

Computational Approaches for Predicting Thermodynamic Stabilities

Computational chemistry provides essential tools for assessing the thermodynamic stability of a molecule like this compound. mdpi.comumn.edu Thermodynamic stability is typically evaluated by comparing the molecule's energy to that of other chemical states, such as its constituent elements, potential decomposition products, or structural isomers (polymorphs). umn.edu

Density Functional Theory (DFT) is a widely used quantum chemical method for these predictions. mdpi.com DFT calculations can determine the total electronic energy of a molecule, which corresponds to its enthalpy at 0 K. arxiv.org A molecule is considered thermodynamically stable with respect to a particular decomposition pathway if the energy of the molecule is lower than the summed energies of the products. umn.edu For this compound, a hypothetical decomposition reaction could be:

C₁₈H₁₈O₁₂ (this compound) → C₆H₆ (Benzene) + 6 CO₂ (Carbon dioxide) + 6 CH₃OH (Methanol)

Furthermore, computational methods are used to assess stability with respect to phase transitions. A given chemical composition can often exist in various crystalline structures known as polymorphs. umn.edu By calculating the energies of different potential crystal structures of this compound, the ground-state polymorph—the one with the lowest energy—can be identified as the most thermodynamically stable form under given conditions. umn.edu

In the context of materials design, the concept of the convex hull is often used to visualize thermodynamic stability across a range of compositions. arxiv.org For a given chemical system, the energies of all known and hypothetical compounds are plotted against their composition. Compounds that lie on the lower boundary of this set of points (the convex hull) are considered thermodynamically stable, while those above the hull are metastable or unstable with respect to decomposition into the stable phases. arxiv.org A full computational study of this compound would involve placing it on such a hull relative to other compounds in the C-H-O system to rigorously evaluate its stability. arxiv.org

Table 2: Conceptual Overview of a DFT Stability Analysis

| Computational Task | Description | Derived Information |

|---|---|---|

| Geometry Optimization | Finding the lowest-energy three-dimensional structure of the molecule. | Equilibrium structure, bond lengths, bond angles. |

| Energy Calculation | Computing the total electronic energy of the optimized structure. | Enthalpy at 0 K (H). |

| Frequency Calculation | Determining vibrational frequencies to confirm a true energy minimum and to calculate thermal corrections. | Zero-point vibrational energy (ZPVE), thermal contributions to enthalpy and Gibbs free energy. |

| Decomposition Analysis | Calculating the energies of potential decomposition products (e.g., CO₂, Benzene, Methanol). | Enthalpy of reaction (ΔH_rxn) to determine stability against decomposition. |

Advanced Reactivity and Derivatization Research of Hexamethyl Benzenehexacarboxylate

Chemical Transformations of the Ester Moieties

The six ester groups are the primary sites for chemical modification of hexamethyl benzenehexacarboxylate. Reactions such as transesterification and hydrolysis allow for the exchange of the methyl groups or their complete removal, providing pathways to a variety of derivatives.

Transesterification is a fundamental process for converting one ester into another through reaction with an alcohol. In the context of this compound, this reaction offers a pathway to synthesize a range of hexa-esters with varying alkyl or aryl groups. The general reaction involves heating the hexamethyl ester with an excess of a desired alcohol in the presence of an acid or base catalyst.

While specific studies detailing a broad range of alcohols for this reaction are not extensively documented, the principles of transesterification suggest that primary and less hindered secondary alcohols would be effective reactants. The reaction equilibrium can be driven towards the product by removing the methanol byproduct. This method is crucial for creating derivatives with tailored properties, such as solubility, thermal stability, or for introducing specific functionalities for further reactions.

Table 1: Representative Transesterification Reaction

| Reactant | Alcohol | Catalyst | Potential Product |

|---|---|---|---|

| This compound | Ethanol (excess) | H₂SO₄ or NaOEt | Hexaethyl benzenehexacarboxylate |

| This compound | n-Butanol (excess) | p-TsOH | Hexabutyl benzenehexacarboxylate |

The hydrolysis of the ester moieties in this compound is a direct route to forming the parent acid, mellitic acid (benzenehexacarboxylic acid). This transformation is typically achieved through acid- or base-catalyzed hydrolysis. Base-catalyzed saponification, using a strong base like sodium hydroxide followed by acidification, is an effective method for complete conversion to mellitic acid.

Controlled, stepwise hydrolysis to obtain partially substituted intermediates (e.g., pentamethyl ester of mellitic acid) is theoretically possible by carefully managing stoichiometry and reaction conditions. Such control would allow for the creation of molecules with both ester and carboxylic acid functionalities, which could serve as versatile building blocks. However, achieving high selectivity for a single partially hydrolyzed species is challenging due to the multiple reactive sites.

Conversely, decarboxylation pathways for this compound are not prominently featured in the scientific literature. The removal of carboxyl groups from an aromatic ring is a difficult process that typically requires harsh conditions and is not a common derivatization strategy for this compound.

Functionalization of the Benzene (B151609) Core

Direct modification of the central benzene ring of this compound is significantly challenging due to its unique electronic and steric properties.

The benzene core of this compound is heavily substituted with six electron-withdrawing ester groups. This configuration results in two major barriers to further aromatic substitution:

Electronic Deactivation: The ester groups strongly deactivate the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions).

Steric Hindrance: The six bulky methoxycarbonyl groups physically block access to the aromatic ring, preventing reagents from approaching.

Consequently, there is a notable lack of research literature describing successful selective aromatic substitution reactions on the this compound core. The compound's structure makes it inherently resistant to the common methods used to functionalize simpler aromatic rings.

The direct conversion of this compound to mellitic acid is achieved via hydrolysis of the ester groups, as discussed previously, not through oxidation. The benzene core is already in a high oxidation state, being attached to six carboxylate functions.

However, oxidative pathways are highly relevant in the synthesis of the parent compound, mellitic acid, from other precursors. Mellitic acid can be prepared through the strong oxidation of more reduced aromatic compounds. For instance, the oxidation of hexamethylbenzene (B147005) using potent oxidizing agents like hot concentrated nitric acid or alkaline potassium permanganate yields mellitic acid. This highlights that oxidation is a key step in creating the benzenehexacarboxylic acid scaffold, which is then esterified to produce this compound.

Cycloaddition and Polymerization Reactions Involving this compound

The use of this compound in building larger molecular architectures has been explored primarily through polymerization, leveraging the reactivity of its ester groups.

Investigations into cycloaddition reactions involving the aromatic core of this compound are not found in the literature. The electron-deficient and fully substituted nature of the benzene ring makes it an unsuitable participant for common cycloaddition reactions like the Diels-Alder reaction, which typically requires an electron-rich or less substituted diene component.

In contrast, the compound has been effectively used as a multifunctional building block in polymerization. Its structure allows it to act as a core or cross-linking agent to create branched or network polymers. A notable application is in the synthesis of polyimide precursors. By reacting this compound with an excess of a diamine, such as 4,4'-diaminodiphenyl ether (DDE), a multifunctional precursor with terminal amine groups is formed. This branched component can then be incorporated into linear poly(amic acid) structures to reinforce the final polyimide material, increasing its storage modulus and altering its thermal properties. This method provides a way to control the network structure and mechanical properties of high-performance polymers.

Table 2: Example of Polymer Precursor Synthesis

| Core Molecule | Co-reactant | Product Type | Application |

|---|

Table 3: Compound Names Mentioned in the Article

| Compound Name | Synonyms |

|---|---|

| This compound | Hexamethyl mellitate, Mellitic acid hexamethyl ester |

| Mellitic acid | Benzenehexacarboxylic acid, Graphitic acid |

| 4,4'-Diaminodiphenyl ether | DDE, Oxydianiline |

| Methanol | Methyl alcohol |

| Ethanol | Ethyl alcohol |

| n-Butanol | Butyl alcohol |

| Benzyl alcohol | Phenylmethanol |

| Hexaethyl benzenehexacarboxylate | Mellitic acid hexaethyl ester |

| Hexabutyl benzenehexacarboxylate | Mellitic acid hexabutyl ester |

| Hexabenzyl benzenehexacarboxylate | Mellitic acid hexabenzyl ester |

| Sodium hydroxide | Caustic soda |

| Hexamethylbenzene | Mellitene |

| Potassium permanganate |

Role as Precursors for High-Performance Polymers and Macromolecules

The structure of this compound, featuring a central benzene ring and six reactive ester groups, makes it a compelling candidate as a precursor for high-performance polymers and macromolecules. The ester functionalities can be hydrolyzed to carboxylic acids or undergo transesterification reactions, providing multiple sites for polymerization. This high degree of functionality allows for the creation of highly cross-linked and rigid polymer networks. Such networks are often characterized by exceptional thermal stability, mechanical strength, and chemical resistance, which are critical properties for high-performance materials used in demanding applications.

While specific research detailing the use of this compound as a direct monomer for commercially available high-performance polymers is not extensively documented in publicly available literature, its potential can be inferred from the broader class of polyfunctional aromatic carboxylic acid esters. These types of molecules are known to be building blocks for polymers such as polyesters and polyamides. For instance, bio-based poly(hexamethylene 2,5-furandicarboxylate-co-adipate) (PHFA) copolyesters have been synthesized through a two-stage transesterification/esterification and polycondensation method, demonstrating good thermal stability. researchgate.net The rigid aromatic core of this compound could impart even greater stiffness and thermal resistance to the resulting polymers compared to more flexible precursors.

Table 1: Potential Polymer Properties Derived from this compound

| Property | Potential Advantage | Rationale |

| Thermal Stability | High | The rigid benzene core and potential for high cross-link density can lead to polymers with high decomposition temperatures. |

| Mechanical Strength | High | The rigid molecular structure can translate to high modulus and tensile strength in the resulting polymer network. |

| Chemical Resistance | Good | The stable aromatic ring and dense cross-linking can limit the penetration and attack of chemical agents. |

| Dimensional Stability | Excellent | The inherent rigidity of the monomer unit can contribute to low coefficients of thermal expansion in the final polymer. |

Building Blocks for Nanomaterials and Nanostructures

The precise and symmetric structure of this compound makes it an attractive building block for the bottom-up synthesis of nanomaterials and nanostructures. Its ability to act as a molecular scaffold allows for the controlled assembly of atoms and molecules into well-defined nanoscale architectures.

In the synthesis of nanoparticles, organic molecules can act as capping agents, stabilizing agents, or precursors. While direct use of this compound in nanoparticle synthesis is not widely reported, its derivatives could serve these roles. For example, after hydrolysis to the corresponding hexacarboxylic acid (mellitic acid), the molecule could chelate to metal ions, acting as a template or stabilizer in the formation of metal oxide nanoparticles. The multiple carboxylic acid groups would provide strong binding to the nanoparticle surface, preventing aggregation and controlling particle size and shape.

Furthermore, this compound can be incorporated into polymer matrices to form advanced nanocomposites. The rigid nature of the molecule could enhance the mechanical and thermal properties of the composite material. For instance, dispersing this molecule within a polymer could lead to a material with increased stiffness and a higher glass transition temperature. The synthesis of such nanocomposites can be achieved through various methods, including wet chemical synthesis, which allows for excellent control over the structural, chemical, and physical properties of the resulting materials. nih.gov

The synthesis of carbon nanotubes (CNTs) and nanocones typically involves the catalytic chemical vapor deposition (CVD) of a carbon-containing precursor. While common precursors are simple hydrocarbons like methane, acetylene, or ethylene, more complex aromatic molecules can also be used. Although there is no specific literature detailing the use of this compound as a direct precursor for CNTs, its structure is relevant to the fundamental understanding of carbon nanostructure formation. The benzene core represents a pre-formed hexagonal carbon unit, which is the basic building block of the graphitic lattice of CNTs.

Research has explored various carbon sources and catalysts for CNT synthesis. researchgate.net The decomposition of benzene derivatives on catalytic metal nanoparticles is a known route to form graphitic structures. It is conceivable that under appropriate CVD conditions, this compound could decompose to provide the carbon framework for nanotube growth. However, the presence of oxygen in the ester groups would likely influence the reaction chemistry, potentially leading to the formation of oxygen-doped nanotubes or other carbon nanostructures with unique properties. A study on the incorporation of hexamethylmelamine inside capped carbon nanotubes highlights the potential for complex organic molecules to interact with and be encapsulated within these structures, suggesting a potential for benzenehexacarboxylate derivatives in functionalizing or filling carbon nanotubes. researchgate.net

Dendrimer Chemistry and Supramolecular Assemblies

The highly symmetric and polyfunctional nature of this compound makes it an ideal candidate for use in dendrimer chemistry and the construction of complex supramolecular assemblies.

The synthesis would typically involve a divergent approach, where successive generations of branching units are attached to the core molecule. mdpi.com For example, the ester groups of this compound could be reacted with a molecule containing both an amine and multiple hydroxyl groups. The amine would react with the ester to form an amide bond, and the hydroxyl groups would then be available for further functionalization in the next generation. This process can be repeated to build up a highly branched and complex dendritic structure. The rigid and planar nature of the benzene core would provide a well-defined starting point for the dendritic growth, leading to dendrimers with predictable shapes and sizes.

Table 2: Hypothetical Dendrimer Synthesis using this compound Core

| Generation | Reaction Step | Resulting Structure |

| G0 | - | This compound |

| G1 | Amidation with a branching monomer (e.g., tris(hydroxymethyl)aminomethane) | A core with six attached branching units, each presenting new terminal functional groups. |

| G2 | Further reaction at the terminal groups of G1 | A larger, more complex dendrimer with an increased number of surface groups. |

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.gov The self-assembly of molecules into well-ordered, larger structures is a key principle in this field. This compound and its derivatives have significant potential for the construction of novel supramolecular architectures.

The planar aromatic core can participate in π-π stacking interactions, while the peripheral ester groups (or their hydrolyzed carboxylic acid counterparts) can engage in hydrogen bonding or coordination with metal ions. This combination of directional and non-directional interactions can guide the self-assembly of the molecules into complex and functional structures such as 1D nanofibers, 2D networks, and 3D frameworks. For example, benzene-1,3,5-tricarboxamides are known to self-assemble into one-dimensional, rod-like structures stabilized by threefold hydrogen bonding. rsc.org Similarly, benzene-1,3,5-triyl-tribenzoic acid can form two-dimensional honeycomb networks on surfaces. mpg.de These examples with related benzene derivatives strongly suggest that this compound could be a versatile building block for creating intricate and functional supramolecular materials.

Future Research Directions and Emerging Paradigms in Hexamethyl Benzenehexacarboxylate Research

Development of Sustainable and Economical Synthetic Routes

The traditional synthesis of Hexamethyl benzenehexacarboxylate typically involves the esterification of mellitic acid, which can present environmental and economic challenges. A primary future direction is the development of greener, more efficient synthetic methodologies that align with the principles of sustainable chemistry.

Key research thrusts include:

Enzymatic and Biocatalytic Processes: Exploring the use of enzymes, such as lipases, as catalysts for the esterification process. researchgate.net Biocatalysis can proceed under mild conditions, often in solvent-free systems, reducing energy consumption and eliminating the need for harsh inorganic catalysts that require extensive purification steps. researchgate.net

Greener Esterification Protocols: Adapting established methods like the Steglich esterification to be more environmentally benign. This includes replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as acetonitrile (B52724) or dimethyl carbonate (DMC). youtube.comrsc.org The goal is to minimize solvent waste and avoid toxic reagents without compromising reaction efficiency or product purity. youtube.com

Metal-Free Catalysis: Investigating novel, metal-free reaction pathways. A significant breakthrough has been the discovery of an oxidative esterification reaction that converts cyclohexane (B81311) hexacarboxylic acid to aryl mellitic acid esters using phosphorus pentachloride and phenols under relatively mild, metal-free conditions. nih.gov Pursuing similar strategies for methyl esters could provide a direct, atom-economical route to this compound and its derivatives.

Quantitative Sustainability Assessment: Employing tools like the CHEM21 green metrics toolkit to quantitatively evaluate and compare the environmental footprint of different synthetic routes. researchgate.net This allows researchers to identify the most atom-efficient and sustainable pathways, guiding the selection of optimal reaction conditions based on metrics beyond simple yield. researchgate.net

Interactive Table: Comparison of Synthetic Approaches for Esters

| Method | Typical Catalyst/Reagent | Solvents | Key Advantages | Research Focus |

| Traditional Esterification | Sulfuric Acid | Methanol (reagent & solvent) | High conversion | Process optimization |

| Steglich Esterification | DCC/EDC, DMAP | DCM, DMF | Mild conditions | Greener solvents (e.g., Acetonitrile) youtube.com |

| Enzymatic Catalysis | Lipase (e.g., Lipozyme® 435) | Solvent-free | High selectivity, biodegradable catalyst researchgate.net | Optimization of temperature and catalyst loading researchgate.net |

| Oxidative Aromatization | PCl₅ | Solvent-free digestion | Metal-free, chromatography-free purification nih.gov | Application to methyl ester synthesis |

Exploration of Novel Functional Materials and Their Performance in Advanced Technologies

The unique, highly functionalized structure of this compound makes it an ideal precursor for a variety of advanced materials. Future research will focus on leveraging this structure to create materials with tailored properties for cutting-edge applications.

Metal-Organic Frameworks (MOFs): While this compound itself is a neutral molecule, its parent acid, mellitic acid, and its derivatives like hexakis(4-carboxyphenyl)benzene (H₆cpb), are exceptional linkers for creating robust MOFs. nih.govnih.gov Research has demonstrated the synthesis of numerous MOFs with various metal ions (e.g., Cu, Zn, Fe, Co, Bi), resulting in frameworks with diverse network topologies (such as kgd, yav, and rtl nets). nih.govnih.gov These materials exhibit significant potential for applications in gas storage and separation, as evidenced by their surface areas and selective CO₂ uptake. nih.gov Future work will likely explore the direct use of this compound in solvothermal synthesis or its conversion into more complex linkers to access novel MOF structures with enhanced porosity and selective sorption capabilities for industrial applications.

Interactive Table: Properties of MOFs Derived from this compound Analogues

| MOF Designation | Metal Ion | Topology | BET Surface Area (m²/g) | Key Finding |

| CTH-9 | Co(II) | yav | 303 | High surface area for activated sample nih.gov |

| CTH-12 | Cu(II) | sql | 34 | High selectivity for CO₂ over N₂ uptake (19-fold) nih.gov |

| CTH-7 | Cu(II) | kgd | - | Studied for I₂ sorption capabilities nih.gov |

| CTH-10 | Fe(II) | kgd | - | Forms distinct layered packing structure nih.gov |

High-Performance Polymers: this compound can serve as a rigid, six-point cross-linking agent or a monomer for synthesizing advanced polymers, such as polyesters and polyimides. The introduction of its rigid benzene (B151609) core into a polymer backbone is expected to enhance thermal stability, mechanical strength, and dimensional rigidity. This is analogous to how biobased furan-based polyesters have shown excellent mechanical and thermal properties, positioning them as potential alternatives to petroleum-derived plastics like PET. mdpi.com Future research will focus on the polymerization of this compound with various diols and diamines to create new classes of thermosets and thermoplastics for demanding environments, such as in the aerospace and electronics industries. techexplorist.com

Integration of Machine Learning and Artificial Intelligence for Predictive Materials Design

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) is an emerging paradigm set to revolutionize the design of materials derived from this compound.

Predictive Modeling: AI algorithms can be trained on existing materials data to predict the properties of new, hypothetical polymers or MOFs. resolvemass.ca By inputting molecular structures derived from this compound, ML models can forecast characteristics such as thermal stability, mechanical strength, gas permeability, and electronic properties. techexplorist.comnih.gov This allows researchers to screen vast virtual libraries of potential materials and prioritize the most promising candidates for synthesis, significantly accelerating the discovery process. resolvemass.ca

Inverse Design: A particularly powerful approach is inverse design, where researchers define a set of desired properties, and the AI model generates novel chemical structures that are predicted to meet those targets. specialchem.com For example, an AI tool could be tasked with designing a polymer based on this compound that possesses a high glass transition temperature and specific dielectric properties for energy storage applications. techexplorist.com Tools like NREL's PolyID™ have already demonstrated success in identifying sustainable, high-performance polymers from bio-based building blocks by screening thousands of possibilities. specialchem.com

Accelerating Experimentation: AI can also guide the optimization of synthesis pathways. ibm.com By analyzing data from past experiments, ML models can predict the reaction conditions most likely to produce a target material with high yield and purity, reducing the number of experiments needed. This synergy between AI-driven prediction and physical experimentation creates a closed-loop system for accelerated materials development. techexplorist.com

Interdisciplinary Research with Other Fields for Expanded Applications

The full potential of this compound will be realized through collaboration between chemists and experts in diverse scientific and engineering fields. Its unique properties make it a candidate for applications that cross traditional disciplinary boundaries.

Energy Storage and Electronics: The highly aromatic and ester-rich structure suggests potential applications in electronics. As a component in polymers, it could lead to materials with high thermal stability and tailored dielectric properties, making them suitable for use as insulators in high-performance capacitors or as components in aerospace electronics. techexplorist.com Interdisciplinary research with electrical engineers and physicists will be crucial to characterize these properties and design materials for next-generation energy storage devices.

Separations and Environmental Technology: MOFs derived from this compound analogues already show promise for selective gas capture. nih.gov Collaborative efforts with chemical and environmental engineers can optimize these materials for specific industrial separation processes, such as carbon capture from flue gas or the purification of hydrogen.

Biomedical Materials: While less explored, the potential for creating biocompatible materials is a compelling long-term goal. Through functional group transformation, the core structure could be adapted to create scaffolds for tissue engineering or as components in drug delivery systems. This would require close collaboration with biologists, pharmacologists, and medical researchers to ensure both functionality and safety. Recent advances in using deep learning to design materials that balance functionality with biocompatibility could provide a framework for such explorations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hexamethyl benzenehexacarboxylate and verifying its purity?

- Methodological Answer : Synthesis typically involves esterification of benzenehexacarboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid). Post-reaction, purification is achieved via recrystallization in aprotic solvents or silica-gel column chromatography. Purity verification requires a combination of and NMR to confirm ester group integration and absence of residual reactants, complemented by HPLC (C18 column, acetonitrile/water mobile phase) for quantitative analysis. Mass spectrometry (ESI-TOF) confirms molecular weight (406.34 g/mol) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies methyl ester protons (~3.7–3.9 ppm), while NMR resolves carbonyl carbons (~165–170 ppm). 2D NMR (COSY, HSQC) clarifies spatial correlations in the benzene core .

- IR Spectroscopy : Strong carbonyl stretches (C=O) at ~1720–1740 cm confirm esterification.

- Mass Spectrometry : High-resolution MS validates molecular formula (CHO) and detects fragmentation patterns .

Q. How should researchers handle this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures analogous to structurally related esters (e.g., hexamethyl phosphoramide): use nitrile gloves, fume hoods for synthesis/purification, and avoid inhalation/ingestion. Store in airtight containers at 4°C. While no carcinogenicity data exists for this compound, treat it as a potential irritant based on benzenehexacarboxylate analogs .

Advanced Research Questions

Q. What experimental approaches are used to study solubility anomalies of this compound in ionic solutions?

- Methodological Answer : Design solubility assays in buffered systems with controlled ionic strength (e.g., sodium nitrate/perchlorate). Gravimetric analysis after saturation (24–48 hr stirring) quantifies solubility. Anomalous effects, such as reduced solubility at high ionic strength, may arise from ion pairing or charge screening of the hexavalent carboxylate. Compare results to sodium benzenehexacarboxylate systems, where TlIO solubility unexpectedly increased due to modified ion interactions .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to assess hydrolysis susceptibility of ester groups. Solvent models (e.g., COSMO-RS) simulate aqueous stability, while molecular dynamics (MD) track conformational changes. Validate predictions experimentally via pH-controlled stability assays monitored by HPLC .

Q. How do researchers resolve contradictions in reported physical properties (e.g., melting point)?

- Methodological Answer : Discrepancies often stem from impurities or decomposition during heating. Use differential scanning calorimetry (DSC) with inert atmosphere (N) to measure melting points without degradation. Cross-validate with hot-stage microscopy. For density, employ pycnometry with degassed solvents to minimize air bubble interference .

Q. What strategies investigate this compound’s coordination chemistry with metal ions?

- Methodological Answer : Titration calorimetry (ITC) quantifies binding constants with transition metals (e.g., Tl, Pb). X-ray crystallography of co-crystallized metal complexes reveals coordination geometry. UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands in solution-phase studies .

Data Gaps and Challenges

- Physical Properties : notes missing data (e.g., density, boiling point), necessitating experimental determination under controlled conditions.

- Safety Profile : Limited toxicity data requires extrapolation from carboxylate/ester analogs, emphasizing precautionary handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.